molecular formula C10H10ClN3O2S B13032091 ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B13032091
M. Wt: 271.72 g/mol
InChI Key: KFLQBWFVQBDGEQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound with a complex structure. It is part of the pyrrolopyrimidine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves multiple steps. One common method includes the reaction of pyrimidine with methylthiol to form 4-chloro-2-(methylsulfanyl)pyrimidine, which is then reacted with ethyl acetate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile .

Scientific Research Applications

Ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10ClN3O2S

Molecular Weight

271.72 g/mol

IUPAC Name

ethyl 4-chloro-2-methylsulfanyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C10H10ClN3O2S/c1-3-16-9(15)5-4-12-7-6(5)13-10(17-2)14-8(7)11/h4,12H,3H2,1-2H3

InChI Key

KFLQBWFVQBDGEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1N=C(N=C2Cl)SC

Origin of Product

United States

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